molecular formula C21H18N2O3 B2459126 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-33-9

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2459126
CAS RN: 899746-33-9
M. Wt: 346.386
InChI Key: ZXSMGQXTMYIIMY-UHFFFAOYSA-N
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Description

This compound is a member of the family of N-heterocyclic compounds . It has a linear formula of C21H13BrClN3O3 and a molecular weight of 470.713 .


Synthesis Analysis

The synthesis of similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazolo[1,5-c][1,3]oxazine ring, which is a fused, rigid, and planar N-heterocyclic system .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

  • Synthesis of Pyrazolo and Pyrimidine Derivatives : Abdelhamid et al. (2012) reported the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety. These compounds were synthesized from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showcasing the versatility of furan derivatives in creating complex heterocyclic systems A. Abdelhamid, S. A. Shokry, & Sayed M. Tawfiek, 2012.

  • Creation of Benzoxazine and Oxazine Derivatives : Studies by Sener et al. (2002) and others have focused on the reactions of cyclic oxalyl compounds to synthesize various heterocyclic derivatives, including those involving furan compounds. These reactions led to the creation of compounds with potential antibacterial activities, highlighting the potential of furan derivatives in medicinal chemistry A. Şener, M. K. Şener, Ishak Bildmci, R. Kasımoğulları, & Y. Akçamur, 2002.

  • Alkaloid Derivatives from Mangrove-Derived Actinomycete : Research by Wang et al. (2014) on the mangrove-derived actinomycete Jishengella endophytica 161111 identified new alkaloids, including compounds with the furan-2-yl moiety. These compounds showed activity against the influenza A virus subtype H1N1, suggesting potential applications in antiviral drug development Pei-Pei Wang, Fandong Kong, Jingjing Wei, Yi Wang, Wei Wang, K. Hong, & Weiming Zhu, 2014.

  • Antiviral Benzamide-Based 5-Aminopyrazoles : Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives with significant antiviral activities against bird flu influenza (H5N1). This study demonstrates the pharmaceutical potential of furan-containing compounds in combating viral diseases A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020.

properties

IUPAC Name

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(26-20(15)18)19-11-6-12-25-19/h2-12,17,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSMGQXTMYIIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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